ARN19874 vs. Lithocholic Acid: Superior NAPE-PLD Selectivity Without Confounding TGR5 Agonism
Prior to ARN19874, the endogenous bile acid lithocholic acid (LCA) was the only known NAPE-PLD inhibitor, with an IC50 of 68 μM. However, LCA is also a highly potent agonist of the G protein-coupled receptor TGR5 (EC50 = 0.52 μM), which severely confounds its use as a selective NAPE-PLD probe. ARN19874 was developed explicitly to address this limitation, offering pure NAPE-PLD inhibition without TGR5 activity [1].
| Evidence Dimension | NAPE-PLD inhibitory potency and off-target receptor agonism |
|---|---|
| Target Compound Data | NAPE-PLD IC50 = 34 μM; TGR5 activity = not reported (inactive) |
| Comparator Or Baseline | Lithocholic acid: NAPE-PLD IC50 = 68 μM; TGR5 EC50 = 0.52 μM |
| Quantified Difference | ARN19874 is 2-fold more potent at NAPE-PLD than LCA and lacks the potent TGR5 agonism (EC50 0.52 μM) that confounds LCA use |
| Conditions | Recombinant NAPE-PLD enzymatic assay; TGR5 cAMP accumulation assay |
Why This Matters
This directly quantifies why ARN19874 is the only viable NAPE-PLD probe—LCA's potent TGR5 agonism (EC50 0.52 μM) occurs at concentrations >100-fold lower than its NAPE-PLD IC50, rendering LCA useless for selective pathway interrogation.
- [1] Mock ED, et al. Symmetrically substituted dichlorophenes inhibit N-acyl-phosphatidylethanolamine phospholipase D. J Biol Chem. (referencing LCA IC50 = 68 μM and TGR5 EC50 = 0.52 μM). View Source
